molecular formula C19H24O2 B2638391 2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol CAS No. 470686-92-1

2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol

Cat. No. B2638391
CAS RN: 470686-92-1
M. Wt: 284.399
InChI Key: OHGDLAIDNZPIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol, also known as CP55940, is a synthetic cannabinoid compound that has been widely studied in scientific research. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a variety of physiological processes.

Mechanism Of Action

2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When these receptors are activated, they can modulate a variety of physiological processes, including pain perception, inflammation, and immune function. 2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol has also been shown to have some affinity for other receptors, including the vanilloid receptor TRPV1.
Biochemical and Physiological Effects:
2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol has a wide range of biochemical and physiological effects on the body. It has been shown to have potent analgesic effects, reducing pain perception in a variety of animal models. It also has anti-inflammatory activity, reducing inflammation in models of arthritis and other inflammatory conditions. 2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol has also been shown to modulate the immune system, reducing inflammation and immune cell activation.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol in lab experiments is its potent and selective activity at the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one limitation is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.

Future Directions

There are many potential future directions for research on 2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol and other synthetic cannabinoids. One area of interest is the development of new compounds with improved selectivity and potency, as well as longer half-lives. Another area of interest is the study of the endocannabinoid system in various disease states, including chronic pain, inflammation, and cancer. Finally, there is growing interest in the potential therapeutic applications of synthetic cannabinoids, including the development of new drugs for the treatment of various conditions.

Synthesis Methods

2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol is typically synthesized through a multistep process that involves the reaction of various chemicals, including phenol, cyclohexanone, and piperidine. The exact procedure can vary depending on the desired purity and yield of the final product.

Scientific Research Applications

2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol has been used extensively in scientific research to study the effects of cannabinoid receptor activation. It has been shown to have a wide range of effects on the body, including analgesia, anti-inflammatory activity, and modulation of the immune system. It has also been studied for its potential therapeutic applications in a variety of conditions, including chronic pain, multiple sclerosis, and cancer.

properties

IUPAC Name

2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c20-17-11-5-3-10-16(17)19-15-9-2-1-7-13(15)14-8-4-6-12-18(14)21-19/h3,5,7,10-11,14-15,18-20H,1-2,4,6,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGDLAIDNZPIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=CCCCC3C(O2)C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol

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